molecular formula C12H11NO5 B1360173 benzyl N-(2,5-dioxooxolan-3-yl)carbamate CAS No. 35739-00-5

benzyl N-(2,5-dioxooxolan-3-yl)carbamate

Cat. No.: B1360173
CAS No.: 35739-00-5
M. Wt: 249.22 g/mol
InChI Key: OZPYEGOBGWQOSZ-UHFFFAOYSA-N
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Description

Benzyl N-(2,5-dioxooxolan-3-yl)carbamate is a chemical compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol . It is also known by its IUPAC name, benzyl 2,5-dioxotetrahydro-3-furanylcarbamate . This compound is characterized by its unique structure, which includes a benzyl group attached to a carbamate moiety, and a 2,5-dioxotetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2,5-dioxooxolan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 3-hydroxy-2,5-dioxotetrahydrofuran in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2,5-dioxooxolan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction can produce benzyl N-(2,5-dioxooxolan-3-yl)amine.

Scientific Research Applications

Benzyl N-(2,5-dioxooxolan-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(2,5-dioxooxolan-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The 2,5-dioxotetrahydrofuran ring may also interact with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(2,5-dioxotetrahydrofuran-3-yl)carbamate
  • Benzyl N-(2,5-dioxooxolan-3-yl)carbamate oxide

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

benzyl N-(2,5-dioxooxolan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10-6-9(11(15)18-10)13-12(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPYEGOBGWQOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276033
Record name benzyl N-(2,5-dioxooxolan-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35739-00-5
Record name NSC117449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117449
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Record name benzyl N-(2,5-dioxooxolan-3-yl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-(2,5-dioxooxolan-3-yl)carbamate
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Synthesis routes and methods

Procedure details

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